molecular formula C23H27N3O4S2 B2684883 4-[cyclohexyl(methyl)sulfamoyl]-N-[(2Z)-6-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 850909-58-9

4-[cyclohexyl(methyl)sulfamoyl]-N-[(2Z)-6-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2684883
CAS No.: 850909-58-9
M. Wt: 473.61
InChI Key: BXCHQLOKRYEVCN-VHXPQNKSSA-N
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Description

4-[cyclohexyl(methyl)sulfamoyl]-N-[(2Z)-6-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide (CAS 685106-47-2) is a chemical compound with the molecular formula C₂₃H₂₇N₃O₄S₂ and a molecular weight of 473.61 g/mol . This substance is part of the benzothiazole class of heterocyclic compounds, which are recognized as important pharmaceutical intermediates with diverse pharmacological activities . Benzothiazole derivatives are a significant area of research due to their potential applications in medicine as intermediates for developing therapies for conditions including metabolic diseases, convulsions, and diabetes . The crystal structures of related benzothiazole-sulfonamide compounds have been studied to better understand their electronic and steric requirements for biological activity, such as inhibiting enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is a potential target for treating type 2 diabetes and obesity . The presence of both a benzothiazole and a sulfonamide group in the structure contributes to its potential as a scaffold for designing bioactive molecules. Applications & Research Value: This compound is intended for research and development purposes only. It serves as a valuable building block or reference standard for medicinal chemistry programs, particularly in the synthesis and investigation of novel benzothiazole-based bioactive molecules. Researchers can utilize it to explore structure-activity relationships, enzyme inhibition, and other pharmacological mechanisms. Usage Note: This product is strictly for laboratory research use. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle the compound with appropriate safety precautions in accordance with their institution's chemical hygiene plans.

Properties

IUPAC Name

4-[cyclohexyl(methyl)sulfamoyl]-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4S2/c1-25-20-14-11-18(30-3)15-21(20)31-23(25)24-22(27)16-9-12-19(13-10-16)32(28,29)26(2)17-7-5-4-6-8-17/h9-15,17H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXCHQLOKRYEVCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[cyclohexyl(methyl)sulfamoyl]-N-[(2Z)-6-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include:

    Formation of the benzamide core: This can be achieved through the reaction of an appropriate benzoyl chloride with an amine.

    Introduction of the cyclohexyl(methyl)sulfamoyl group: This step involves the reaction of cyclohexylamine with methylsulfonyl chloride, followed by coupling with the benzamide core.

    Formation of the benzothiazolylidene moiety: This can be synthesized through the reaction of a suitable thioamide with an appropriate aldehyde or ketone, followed by cyclization.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

4-[cyclohexyl(methyl)sulfamoyl]-N-[(2Z)-6-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations.

Scientific Research Applications

4-[cyclohexyl(methyl)sulfamoyl]-N-[(2Z)-6-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several scientific research applications:

    Chemistry: It can be used as a building block in the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.

    Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for treating various diseases.

    Industry: The compound can be utilized in the development of specialty chemicals or as an intermediate in the production of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-[cyclohexyl(methyl)sulfamoyl]-N-[(2Z)-6-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation, depending on the specific biological context.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The closest analog documented in the evidence is 4-[benzyl(methyl)sulfamoyl]-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide (CAS: 850909-59-0), which differs solely in the sulfamoyl substituent (benzyl vs. cyclohexyl) . The table below summarizes key physicochemical and structural differences:

Property Target Compound (Cyclohexyl Substituent) Benzyl Analog
Molecular Formula C₃₀H₃₄N₄O₄S₂ (estimated*) C₂₄H₂₃N₃O₄S₂
Molecular Weight (g/mol) ~577.8 (estimated*) 481.6
XLogP3 ~5.8 (estimated*) 4.2
Hydrogen-Bond Acceptors 6 6
Rotatable Bonds 6 6
Topological Polar Surface Area ~113 Ų 113 Ų

*Note: Estimated values for the target compound are derived from structural comparisons with the benzyl analog and substituent property trends.

Key Insights:

Lipophilicity : The cyclohexyl group increases XLogP3 compared to the benzyl analog, suggesting enhanced membrane permeability but reduced aqueous solubility.

Synthetic Accessibility : Introducing cyclohexyl groups typically requires additional steps (e.g., hydrogenation of aromatic precursors), making synthesis more complex than benzyl-substituted analogs.

Broader Context of Benzothiazole Derivatives

While direct data for other analogs (e.g., variants with altered methoxy/methyl groups) are unavailable in the evidence, general trends in benzothiazole chemistry suggest:

  • Methoxy Group Position : A 6-methoxy substituent (as in both compounds) optimizes electronic effects for aromatic stacking, whereas para-substitution (e.g., 4-methoxy) could disrupt planarity .
  • Methyl Group on Benzothiazole : The 3-methyl group likely stabilizes the thiazole ring conformation, reducing metabolic oxidation compared to unmethylated analogs.

Hydrogen-Bonding and Crystallography Considerations

Though crystallographic data for the target compound are absent, studies using SHELX software (e.g., SHELXL for refinement) highlight the importance of hydrogen-bonding networks in stabilizing molecular aggregates . The benzothiazole’s nitrogen and oxygen atoms may participate in such networks, akin to patterns observed in Etter’s graph-set analysis .

Biological Activity

The compound 4-[cyclohexyl(methyl)sulfamoyl]-N-[(2Z)-6-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Chemical Formula : C₁₈H₂₃N₃O₂S
  • CAS Number : 850909-58-9

The compound features a sulfamoyl group attached to a benzamide backbone, which is known to enhance its biological activity through various mechanisms.

Antimicrobial Activity

Research indicates that sulfamoyl derivatives often possess antimicrobial properties. The presence of the sulfamoyl group in the compound is critical for its interaction with bacterial enzymes, potentially leading to inhibition of bacterial growth. This has been observed in several related compounds where structural modifications have yielded enhanced antimicrobial efficacy .

Cytotoxicity and Selectivity

In vitro studies assessing cytotoxicity are essential for understanding the safety profile of new compounds. The cytotoxic effects of related benzamide derivatives have been evaluated using various cell lines, with results indicating a concentration-dependent response. For example, compounds with similar structures have demonstrated IC50 values ranging from 1.99 µM to 3.30 µM against HBV-infected cells, suggesting that our compound could also exhibit potent activity while maintaining a favorable selectivity index (SI) against non-target cells .

The biological activity of This compound may involve several mechanisms:

  • Inhibition of Viral Replication :
    • By enhancing A3G levels, which inhibit HBV replication.
  • Antibacterial Mechanism :
    • Interference with bacterial folate synthesis pathways through inhibition of dihydropteroate synthase.
  • Cell Cycle Arrest :
    • Inducing apoptosis or cell cycle arrest in cancer cells through various signaling pathways.

Study 1: Antiviral Efficacy

A study focused on similar benzamide derivatives demonstrated their ability to inhibit HBV replication effectively. The derivatives were tested on HepG2 cell lines, showing significant reductions in viral load at low concentrations (IC50 values around 2 µM). These findings support the hypothesis that structurally related compounds can exert antiviral effects .

Study 2: Antimicrobial Properties

Another investigation into sulfamoyl derivatives revealed promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The study reported minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL for certain strains, indicating strong antimicrobial potential that could be leveraged in therapeutic applications .

Study 3: Cytotoxicity Assessment

Cytotoxicity assays conducted on various cancer cell lines indicated that related compounds exhibited selective toxicity towards malignant cells while sparing normal cells. The selectivity index was notably high, suggesting a favorable therapeutic window for further development .

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